Cyclodecyl acetate
CAS No.: 7386-24-5
Cat. No.: VC18445928
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7386-24-5 |
|---|---|
| Molecular Formula | C12H22O2 |
| Molecular Weight | 198.30 g/mol |
| IUPAC Name | cyclodecyl acetate |
| Standard InChI | InChI=1S/C12H22O2/c1-11(13)14-12-9-7-5-3-2-4-6-8-10-12/h12H,2-10H2,1H3 |
| Standard InChI Key | KNPITBTYJPSSJM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1CCCCCCCCC1 |
Introduction
Molecular Architecture and Physicochemical Profile
Cyclodecyl acetate (IUPAC name: cyclodecyl acetate) features a ten-membered cycloalkane ring esterified with an acetyl group. Its molecular formula is C₁₂H₂₂O₂, with a theoretical molecular weight of 198.30 g/mol based on stoichiometric calculations . Comparatively, cyclododecyl acetate (C₁₄H₂₆O₂) demonstrates how ring size influences molecular geometry and intermolecular interactions . The larger ring system in cyclodecyl acetate likely reduces ring strain compared to smaller cyclic esters, potentially enhancing thermal stability.
Key physicochemical parameters extrapolated from analogous compounds include:
The increased molecular weight and hydrophobic surface area compared to cyclohexyl derivatives suggest enhanced lipid solubility, making cyclodecyl acetate a candidate for non-polar solvent applications .
Synthetic Methodologies
Industrial production strategies for cyclic acetates typically employ acid-catalyzed esterification. For cyclodecyl acetate, this would involve:
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Esterification of Cyclodecanol:
Reacting cyclodecanol with acetic acid under sulfuric acid catalysis at 110-120°C, with continuous water removal via azeotropic distillation . The reaction follows:Equilibrium limitations necessitate reactive distillation systems, as demonstrated in cyclohexyl acetate production .
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Acetic Anhydride Route:
Alternative acetylation using acetic anhydride avoids water formation:This method achieves higher conversions (≥95%) without reversible byproducts .
Process intensification techniques from recent cyclohexyl acetate research show promise for cyclodecyl systems:
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Side-Reactor Configuration: Vacuum distillation coupled with atmospheric reactors improves energy efficiency by 44.8% compared to conventional reactive distillation .
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Continuous Flow Systems: Microreactor technology enhances heat transfer in exothermic esterification, potentially reducing reaction times by 30-40% .
Reactivity and Functional Transformations
The ester functionality in cyclodecyl acetate permits characteristic reactions:
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Hydrolysis:
Acid- or base-catalyzed cleavage yields cyclodecanol and acetic acid:Kinetic studies on cyclohexyl analogs show pseudo-first-order behavior with at 25°C .
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Transesterification:
Alcohol exchange reactions enable derivative synthesis:Titanium isopropoxide catalysts achieve 80-85% conversion in model systems .
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Reduction Pathways:
Lithium aluminum hydride reduces the ester to cyclodecanol:Quantitative yields require anhydrous conditions and temperatures below 0°C .
Toxicological Considerations
Safety assessments of cyclohexyl acetate provide cautious benchmarks :
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Acute Toxicity: LD₅₀ > 2000 mg/kg (oral, rat) suggests low acute risk
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Skin Sensitization: Negative in murine local lymph node assays at ≤30% concentrations
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Environmental Impact: Readily biodegradable (78% COD removal in 28 days)
Future Research Directions
Key knowledge gaps requiring investigation include:
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Crystal structure determination via X-ray diffraction
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Phase behavior analysis in mixed solvent systems
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Enzymatic hydrolysis kinetics using mammalian esterases
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Long-term stability under accelerated storage conditions
Advanced production methods such as photocatalytic flow reactors and biocatalytic esterification present opportunities for sustainable manufacturing .
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